Quinoxaline-6-sulfonyl chloride
Overview
Description
Quinoxaline-6-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly in the construction of quinoxaline derivatives that have significant pharmacological activities. The literature reveals various methods for synthesizing quinoxaline derivatives, often involving the sulfonylation of different substrates to introduce the sulfonamide group, which is known for its broad range of biological activities .
Synthesis Analysis
Several papers discuss innovative methods for synthesizing quinoxaline derivatives. One approach involves the use of silica bonded S-sulfonic acid as a recyclable catalyst for the room-temperature synthesis of quinoxalines from 1,2-diamino and 1,2-dicarbonyl compounds . Another method utilizes dimethyl sulfoxide as both a reactant and solvent to produce a variety of N-heterocycle-fused quinoxalines . Additionally, a green synthesis method has been reported where quinoxaline sulfonamides are synthesized from 2-(4-methoxyphenyl)-quinoxaline using chlorosulfonic acid, followed by a reaction with different aromatic amines under solvent-free conditions . Nanocrystalline titania-based sulfonic acid has also been used as a catalyst for the synthesis of quinoxalines, offering advantages such as quantitative yields, short reaction times, and low reaction temperatures .
Molecular Structure Analysis
The molecular structure of quinoxaline-6-sulfonyl chloride derivatives is characterized by the presence of the quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The sulfonyl chloride group is typically positioned at the 6-position of the quinoxaline ring. The structure of these derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a range of chemical reactions. For instance, the synthesis of sulfonated quinoline diones involves a cascade synthesis from N-(2-cyanoaryl) methylacrylamides and sulfonylhydrazides, which proceeds through radical addition, cyclization, and imine hydrolysis . The sulfonyl chloride group in quinoxaline derivatives is reactive and can be used to further modify the quinoxaline core by reacting with different nucleophiles, such as amines, to form sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-6-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl chloride group. This group increases the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The solubility, stability, and reactivity of these compounds can vary depending on the specific substituents and reaction conditions used in their synthesis. The literature suggests that these derivatives can be synthesized under mild and environmentally friendly conditions, often in water or green solvents like ethanol, and can be isolated in high yields after simple work-up procedures .
Scientific Research Applications
Antibacterial Activity
Quinoxaline sulfonamides, synthesized using quinoxaline-6-sulfonyl chloride, have shown potential in antibacterial applications. Alavi et al. (2017) explored a green synthesis method for these compounds, demonstrating their effectiveness against bacterial strains like Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Synthesis of Sulfonamides
The process of synthesizing quinoxaline-containing sulfonamides involves quinoxaline-6-sulfonyl chloride as an intermediate. This process is significant in developing pharmacologically active compounds with a broad range of applications, as discussed in a review by Irfan et al. (2021), highlighting the biomedical activities of these derivatives (Irfan et al., 2021).
Drug Synthesis Catalyst
In the synthesis of quinoxaline derivatives, nanocrystalline titania-based sulfonic acid has been used as a catalyst, indicating the role of sulfonic acid derivatives in facilitating drug synthesis. Atghia and Beigbaghlou (2013) demonstrated this application in their research, emphasizing its suitability for heat- or acid-sensitive substrates, particularly in drug synthesis (Atghia & Beigbaghlou, 2013).
Neuroprotective Properties
A specific quinoxaline derivative, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), demonstrates neuroprotective properties. This compound, which is an analog of quinoxalinedione antagonists, has been shown to protect against global ischemia, as researched by Sheardown et al. (1990) (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Novel Synthesis Pathways
Quinoxaline-6-sulfonyl chloride is also involved in novel synthesis pathways for various derivatives. For instance, the work by El-Shareif et al. (2003) explores its use in creating quinoxaline, pyrazole, and pyrrolo[3,4-b]quinoxaline derivatives, which have shown antimicrobial activity (El-Shareif, Zahran, El-Gaby, Ammar, & El-Said, 2003).
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
quinoxaline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMOHGAJQHAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624792 | |
Record name | Quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-sulfonyl chloride | |
CAS RN |
692737-70-5 | |
Record name | Quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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